N-[(Furan-2-YL)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzamide
Description
N-[(Furan-2-YL)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzamide is a complex organic compound that features a furan ring, a phenyl group, and an oxadiazole moiety
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-21(22-13-16-9-6-12-26-16)17-10-4-5-11-18(17)27-14-19-23-20(24-28-19)15-7-2-1-3-8-15/h1-12H,13-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOYLHSIAMKYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-YL)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzamide typically involves multiple steps:
Formation of the Furan-2-YL Methyl Intermediate: This step involves the reaction of furan-2-carboxylic acid with a suitable methylating agent under acidic or basic conditions to yield the furan-2-YL methyl intermediate.
Synthesis of the 3-Phenyl-1,2,4-Oxadiazole Moiety: This can be achieved by reacting a suitable phenyl hydrazine derivative with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring.
Coupling Reaction: The final step involves the coupling of the furan-2-YL methyl intermediate with the 3-phenyl-1,2,4-oxadiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-YL)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Furan-2-YL)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for organic electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[(Furan-2-YL)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The furan and oxadiazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[(Furan-2-YL)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-YL)methoxy]benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-[(Furan-2-YL)methyl]-2-[(3-phenyl-1,3,4-oxadiazol-5-YL)methoxy]benzamide: Similar structure but with a different oxadiazole isomer.
Uniqueness
N-[(Furan-2-YL)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both furan and oxadiazole moieties provides a versatile platform for further functionalization and application in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
